molecular formula C13H13N3O2 B1391571 3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid CAS No. 1083401-18-6

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid

Cat. No. B1391571
M. Wt: 243.26 g/mol
InChI Key: AWTFZWNIBPYPIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid is a chemical compound with the molecular formula C13H13N3O2 . It’s a solid substance .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring attached to a benzoic acid group . The pyrimidine ring contains a dimethylamino group .


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular formula is C13H13N3O2, and it has an average mass of 243.261 Da and a monoisotopic mass of 243.100784 Da .

Scientific Research Applications

  • Field : Cancer Research

    • Application : The compound has been used in the synthesis of hydrazine-1-carboxamide/carbothioamide derivatives, which are evaluated for anticancer activity as RXRα antagonists .
    • Method : A series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives are synthesized .
    • Results : Among all synthesized compounds, one particular compound showed strong antagonist activity (half maximal effective concentration (EC 50) = 1.68±0.22µM), potent anti-proliferative activity against human cancer cell lines HepG2 and A549 cells (50% inhibition of cell viability (IC 50) values < 10µM), and low cytotoxic property in normal cells such as LO2 and MRC-5 cells (IC 50 values > 100µM) .
  • Field : Enzyme Inhibition

    • Application : The compound has been used in the synthesis of novel 2-(Pyridin-2-yl) Pyrimidine Derivatives, which are studied for their prolyl-4-hydroxylase inhibitory activity .
    • Method : Initial screening for prolyl-4-hydroxylase inhibitory activity was performed by determining the hydroxyproline content in HSC-T6 cells .
    • Results : The results of this study are not specified in the source .
  • Field : Enzyme Inhibition

    • Application : The compound has been used in a docking study to validate the potential inhibitory effect on carbonic anhydrase I (CAI) .
    • Method : The binding affinity of the individual components of the compound with the CAI binding site was examined .
    • Results : The results of this study are not specified in the source .
  • Field : Medicinal Chemistry

    • Application : The compound has been used in the synthesis of various pharmacologically active decorated six-membered diazines .
    • Method : Different synthetic approaches have been applied in preparing pharmacologically active decorated diazines .
    • Results : These diazines are reported to exhibit a wide range of biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .
  • Field : Drug Synthesis

    • Application : The compound is used in the synthesis of various drugs .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .
  • Field : Anticancer Research

    • Application : The compound has been used in the development of potential modulators of retinoid X receptor alpha (RXRα), which play a key role in the development of cancer .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The results of this study are not specified in the source .

Safety And Hazards

This compound may cause eye irritation (Hazard Statements H319) . Precautionary measures include avoiding eye contact and seeking medical attention if irritation persists .

properties

IUPAC Name

3-[2-(dimethylamino)pyrimidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-16(2)13-14-7-6-11(15-13)9-4-3-5-10(8-9)12(17)18/h3-8H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTFZWNIBPYPIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676567
Record name 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(Dimethylamino)pyrimidin-4-yl)benzoic acid

CAS RN

1083401-18-6
Record name 3-[2-(Dimethylamino)pyrimidin-4-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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